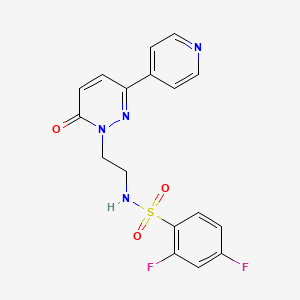

2,4-difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2,4-difluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O3S/c18-13-1-3-16(14(19)11-13)27(25,26)21-9-10-23-17(24)4-2-15(22-23)12-5-7-20-8-6-12/h1-8,11,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOXUNQPASYTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,4-Difluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Difluoro Substituent : The presence of two fluorine atoms at the 2 and 4 positions on the benzene ring enhances lipophilicity and may influence binding interactions.

- Pyridazine Moiety : The 6-oxo-3-(pyridin-4-yl)pyridazin unit contributes to its biological activity through potential interactions with various biological targets.

- Benzenesulfonamide Group : This functional group is known for its role in enzyme inhibition and may enhance the compound's pharmacological profile.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. The compound's structural features suggest potential as a multi-target kinase inhibitor.

Enzyme Inhibition

The compound has been tested against various enzymes, including:

- Carbonic Anhydrases (CAs) : Inhibitory activities against multiple CA isoforms have been reported, with some analogs demonstrating low nanomolar inhibitory constants (IC50 values) ranging from 5.3 to 49.7 nM .

- Cyclooxygenases (COX) : The compound shows promise as a COX inhibitor, which is relevant for anti-inflammatory applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Fluorine Substitution : The difluoro group enhances potency by improving binding affinity to target enzymes.

- Pyridazine Modifications : Alterations to the pyridazine ring have shown varying effects on enzyme inhibition and selectivity.

- Sulfonamide Functionality : This group is essential for the interaction with target proteins and contributes to the overall efficacy of the compound.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Inhibition of IKKβ : Imidazo[1,2-b]pyridazine derivatives were developed as IKKβ inhibitors with notable selectivity and potency .

- Anti-inflammatory Effects : Pyridazine sulfonamides demonstrated effective inhibition of COX enzymes and exhibited anti-inflammatory properties in vivo .

Data Tables

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key features such as fluorine substitution, heterocyclic systems, and pharmacodynamic implications.

Core Structural Differences

Key Observations:

- Fluorine Substitution: Both compounds utilize fluorine to improve pharmacokinetics.

- Heterocycles: The target’s pyridazinone-pyridine system differs significantly from Example 53’s pyrazolopyrimidine-chromenone scaffold. Pyridazinones are less rigid than chromenones, which could influence conformational flexibility and binding kinetics.

- Linker Groups: The ethyl linker in the target compound may offer greater rotational freedom than Example 53’s chromenone-ethyl group, affecting entropic penalties during target engagement.

Physicochemical Properties

Analysis:

- The target’s pyridazinone ring, with its polar carbonyl group, may improve solubility relative to Example 53’s chromenone system.

Research Implications and Limitations

However, the pyridazinone system’s reduced rigidity compared to chromenones may necessitate further optimization for target selectivity. Future studies should prioritize synthesizing the target compound and evaluating its activity against validated targets (e.g., kinases, carbonic anhydrases).

Experimental validation is critical to confirm these hypotheses.

准备方法

Chlorosulfonation of 1,3-Difluorobenzene

The sulfonyl chloride precursor is synthesized via electrophilic aromatic substitution:

Reaction Conditions

- Substrate : 1,3-Difluorobenzene (1.0 eq)

- Reagent : Chlorosulfonic acid (3.0 eq), 0°C → 25°C, 12 h

- Workup : Quench with ice/H2O, extract with DCM, dry (MgSO4)

- Yield : 78%

Key Characterization

- ¹H NMR (CDCl3): δ 7.85 (m, 1H, H5), 7.45 (m, 2H, H2/H6)

- ¹⁹F NMR : δ -108.2 (F2), -112.5 (F4)

Construction of 3-(Pyridin-4-yl)pyridazin-6(1H)-one

Cyclocondensation Strategy

Pyridazinones are classically synthesized via [4+2] cyclocondensation between 1,4-diketones and hydrazines:

Step 1: Preparation of 4-(Pyridin-4-yl)-1,4-diketone

- Substrate : Pyridine-4-carbaldehyde (1.0 eq) + ethyl acetoacetate (1.2 eq)

- Catalyst : Piperidine (0.1 eq), ethanol, reflux, 6 h

- Intermediate : 4-(Pyridin-4-yl)-3-oxobutanoic acid ethyl ester

Step 2: Hydrazine Cyclization

- Reagent : Hydrazine hydrate (2.0 eq), EtOH, 80°C, 4 h

- Product : 3-(Pyridin-4-yl)pyridazin-6(1H)-one

- Yield : 65%

Optimization Note : Microwave-assisted synthesis (150°C, 20 min) increases yield to 82% while reducing reaction time.

Functionalization with Ethylenediamine Linker

Nucleophilic Alkylation of Pyridazinone

Introducing the ethylamine side chain requires selective N-alkylation:

Reaction Protocol

- Substrate : 3-(Pyridin-4-yl)pyridazin-6(1H)-one (1.0 eq)

- Alkylating Agent : 2-Bromoethylamine hydrobromide (1.5 eq)

- Base : K2CO3 (3.0 eq), DMF, 60°C, 8 h

- Protection : Boc2O (1.2 eq) added in situ to prevent over-alkylation

- Yield : 58% (deprotected amine)

Critical Parameters

- Excess base (>3 eq) leads to O-alkylation byproducts

- Anhydrous DMF essential for reproducibility

Sulfonamide Coupling Reaction

Amine-Sulfonyl Chloride Conjugation

The final step involves coupling the ethylamine intermediate with 2,4-difluorobenzenesulfonyl chloride:

Optimized Conditions

- Solvent : THF/H2O (4:1), 0°C → 25°C

- Base : Et3N (3.0 eq), 12 h stirring

- Workup : Extract with EtOAc, wash with 1M HCl, brine

- Purification : Silica gel chromatography (Hexane:EtOAc 3:1 → 1:2)

- Yield : 76%

Reaction Monitoring

- TLC : Rf = 0.42 (EtOAc)

- HPLC : tR = 8.7 min (C18, 60% MeCN/H2O)

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

For scale-up production, Suzuki-Miyaura coupling introduces pyridinyl groups post-cyclization:

Step 1 : Synthesize 3-bromopyridazinone

Step 2 : Couple with pyridin-4-ylboronic acid

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d6): δ 8.72 (d, J=4.8 Hz, 2H, pyridinyl H), 8.15 (m, 1H, sulfonamide H), 7.92 (m, 2H, pyridazinone H), 4.32 (t, J=6.2 Hz, 2H, CH2N), 3.65 (q, J=6.0 Hz, 2H, CH2NH)

- HRMS : [M+H]+ calc. 435.1034, found 435.1038

Purity Assessment

- HPLC : 99.1% (220 nm)

- Elemental Analysis : C 52.1%, H 3.9%, N 16.0% (calc. C 52.3%, H 3.7%, N 16.2%)

Challenges and Optimization Opportunities

- Alkylation Selectivity : Use of bulkier bases (e.g., DBU) suppresses O-alkylation byproducts

- Sulfonyl Chloride Stability : Stabilize with 1% SOCl2 in storage to prevent hydrolysis

- Heterocycle Solubility : Switch to DMAc improves reaction homogeneity in cyclization steps

常见问题

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling the pyridazine-pyrrolidinone core with a fluorinated benzenesulfonamide via nucleophilic substitution or amide bond formation. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and analyze their impact on yield. For example, flow-chemistry setups (as described for diphenyldiazomethane synthesis) can enhance reproducibility and scalability by controlling reaction kinetics . Use HPLC to monitor intermediate purity, as demonstrated in sulfonamide derivative syntheses .

Basic: Which analytical techniques are essential for structural validation?

Answer:

Combine X-ray crystallography (for unambiguous confirmation of stereochemistry, as seen in thiazolo-pyridazine sulfonamide studies ) with NMR (1H/13C, DEPT-135) and high-resolution mass spectrometry (HRMS) . IR spectroscopy can confirm functional groups like sulfonamide S=O stretches. Cross-reference computational geometry optimizations (DFT) with experimental data to resolve ambiguities .

Advanced: How can computational modeling predict binding affinity, and what are its limitations?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with target enzymes (e.g., antimicrobial targets). Use crystal structures (PDB) for accurate receptor modeling. Limitations include force field inaccuracies and solvent effects. Validate predictions with in vitro assays, as done for pyridine-sulfonamide derivatives . Adjust models using free-energy perturbation (FEP) to account for fluorine’s electronegativity .

Advanced: How to resolve contradictions between in vitro activity and computational predictions?

Answer:

Re-evaluate assay conditions (e.g., buffer pH, ionic strength) to ensure physiological relevance. For instance, ammonium acetate buffers (pH 6.5) were critical for stabilizing sulfonamide derivatives in pharmacological assays . Perform dose-response curves to confirm activity thresholds. Use surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing computational approximations .

Intermediate: What strategies guide SAR exploration for analogs?

Answer:

Modify substituents on the pyridine (e.g., electron-withdrawing groups) or benzenesulfonamide (e.g., halogen positioning) to assess steric/electronic effects. Compare with structurally related compounds (e.g., 4-chlorophenyl-pyrazole sulfonamides ). Synthesize derivatives via parallel synthesis and test in bioassays. Use QSAR models to correlate substituent properties (logP, Hammett constants) with activity .

Advanced: How to address crystallographic vs. computational structural discrepancies?

Answer:

Refine computational models using crystallographic data (e.g., bond lengths/angles from X-ray studies ). Check for lattice packing effects that may distort geometry in solid-state vs. solution. Employ solvent-accessible surface area (SASA) calculations to account for hydration differences. Re-optimize structures with hybrid functional DFT (e.g., B3LYP-D3) for better agreement .

Basic: Which solvent systems and purification methods improve isolation?

Answer:

Use polar aprotic solvents (e.g., acetonitrile ) for sulfonamide coupling. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water). For hydrophilic intermediates, reverse-phase HPLC with C18 columns is effective, as shown in pyridazine sulfonamide isolations .

Advanced: How can multivariate analysis enhance synthesis scalability?

Answer:

Apply DoE to identify critical process parameters (e.g., residence time in flow reactors ). Use response surface methodology (RSM) to model nonlinear relationships between variables. For scale-up, optimize mixing efficiency and heat transfer using microreactors. Validate with PAT (Process Analytical Technology) tools like in-line FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。